Ácido 2-(furan-2-carbonilcarbamoylamino)-2-fenilacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

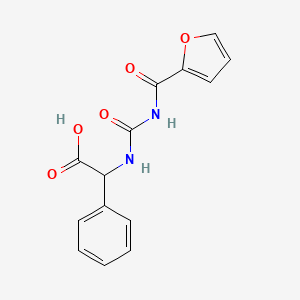

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid is a chemical compound with the molecular formula C14H12N2O5 and a molecular weight of 288.26 g/mol . This compound is known for its role as a key intermediate in the synthesis of lysine-containing peptides. It has significant applications in the field of biochemistry, particularly in peptide synthesis.

Aplicaciones Científicas De Investigación

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: This compound is utilized in the study of enzyme-substrate interactions and protein synthesis.

Mecanismo De Acción

Mode of Action

It’s known that furan- and thiophene-2-carbonyl amino acid derivatives have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which could potentially be a mode of action for this compound .

Biochemical Pathways

Furan platform chemicals, which include furan-2-carbonyl compounds, have been studied for their potential uses in various biochemical pathways .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Métodos De Preparación

The synthesis of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid involves several steps. One common method includes the reaction of 2-furanylcarbonyl chloride with benzeneacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Comparación Con Compuestos Similares

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid can be compared with similar compounds such as:

Fmoc-Lys(Boc)-OH: Another key intermediate in peptide synthesis, but with different protecting groups.

Boc-Lys(Fmoc)-OH: Similar in structure but used in different synthetic routes.

Z-Lys(Boc)-OH: Another lysine derivative used in peptide synthesis.

The uniqueness of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in biochemical research and industrial processes .

Actividad Biológica

Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C14H14N2O4

- Molecular Weight : 270.27 g/mol

The compound features a furan ring and multiple carbonyl groups, which contribute to its reactivity and potential biological interactions.

Structural Characteristics

The compound's structure can be represented as follows:

This structure is significant for understanding its interactions at the molecular level.

- Enzyme Inhibition : Research indicates that alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, including pH regulation and bicarbonate production .

- Antitumor Activity : Some studies suggest that this compound exhibits antitumor properties by inhibiting tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are overexpressed in hypoxic tumors. This inhibition can disrupt the tumor microenvironment, potentially reducing tumor growth .

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating its potential use in treating infections caused by resistant strains of bacteria .

Study 1: Inhibition of Carbonic Anhydrases

A study conducted by Scozzafava et al. demonstrated that derivatives of amino acids could significantly inhibit hCA I and II. The introduction of the α-amino carbonyl moiety enhanced the inhibitory activity compared to parent compounds. This suggests that modifications similar to those found in alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid could yield potent inhibitors against these enzymes .

Study 2: Antitumor Efficacy

In vivo studies have shown that compounds targeting hCA IX can effectively reduce intraocular pressure in glaucoma models. The efficacy of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid as a CA inhibitor suggests potential applications in treating conditions associated with aberrant CA activity, such as certain cancers .

Study 3: Antimicrobial Activity

Research highlighted the antimicrobial properties of β-aminocarbonyl compounds, indicating that structural analogs of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid could exhibit similar activities against various pathogens .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBHOADQJUEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668244 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89307-25-5 |

Source

|

| Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.